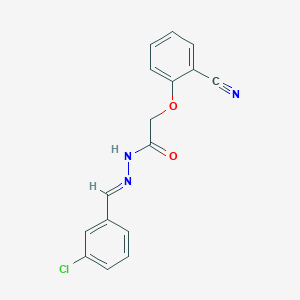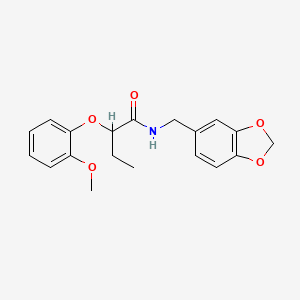![molecular formula C14H24N6O2 B5506809 1,3-dimethyl-6-[2-(1-piperazinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5506809.png)
1,3-dimethyl-6-[2-(1-piperazinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals that exhibit a wide range of biological activities due to their complex molecular structure. It is closely related to pyrimido[4,5-d]pyrimidine derivatives, which have been extensively studied for their chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds involves regioselective amination processes, where liquid ammonia and an oxidizing agent (e.g., KMnO4 or Ag(C5H5N)2MnO4) are used to introduce amino groups selectively into the pyrimidine ring. Such processes yield derivatives with specific substitutions that significantly impact the compound's properties and potential applications (Gulevskaya et al., 1994).
Molecular Structure Analysis
The molecular structure of pyrimido[4,5-d]pyrimidine derivatives can be complex, with planarity and perpendicular orientations between different rings in the molecules. These structural aspects are crucial for the compound's interaction with biological targets and its overall bioactivity. For instance, studies on tetrahydropyrimidine-2,4-dione molecules have revealed specific planar configurations and hydrogen bonding patterns, contributing to the compound's stability and reactivity (El‐Brollosy et al., 2012).
Chemical Reactions and Properties
The compound and its derivatives undergo various chemical reactions, including interaction with secondary amines in the presence of oxidants to produce novel pyrrole-ring annulated products. These reactions are crucial for modifying the compound's chemical structure and enhancing its biological activity (Gulevskaya et al., 2001).
Physical Properties Analysis
While specific details on the physical properties of this compound were not directly available, closely related pyrimido[4,5-d]pyrimidine derivatives exhibit unique physical characteristics due to their molecular structure. These properties, including solubility, melting point, and crystalline structure, are essential for determining the compound's applicability in various scientific and industrial contexts.
Chemical Properties Analysis
The chemical properties, such as reactivity with nucleophiles, electrophilic substitution reactions, and redox potential, are influenced by the compound's molecular structure. For example, certain pyrimido[4,5-d]pyrimidine derivatives show specific patterns of electrophilic substitution and nucleophilic attack, highlighting the influence of their structural features on chemical behavior (Tsupak et al., 1994).
Applications De Recherche Scientifique
Novel Synthetic Routes and Compound Applications
Chemical Synthesis : The research on diethylamine and triethylamine explores their roles as sources for the two-carbon component in reverse azadiene synthesis, involving compounds with similar structural features to the specified chemical. This process emphasizes the significance of such compounds in synthesizing complex heterocyclic structures, potentially applicable to the chemical of interest (Shorshnev et al., 1990).
Antimicrobial Activity : A study on the synthesis and antimicrobial activity of novel uracil derivatives reveals the potential of such compounds in addressing bacterial infections. This insight suggests the specified chemical might also possess antimicrobial properties, warranting further investigation into its efficacy against specific pathogens (Al-Turkistani et al., 2011).
Antiviral and Anticancer Applications : The creation of derivatives with antiviral activities against Hepatitis A virus and Herpes simplex virus type-1, as well as antiproliferative effects against human cancer cell lines, underscores the therapeutic potential of structurally related compounds. These studies highlight the importance of further exploring the specified compound for similar biological activities (El-Etrawy & Abdel-Rahman, 2010); (Mallesha et al., 2012).
Advanced Material Synthesis : The development of novel pyridine-pyrimidines catalyzed by ionic liquids demonstrates the versatility of pyrimidine derivatives in synthesizing materials with potential optical and electronic applications. This research suggests avenues for utilizing the specified compound in material science, especially in the creation of new molecular structures with unique properties (Rahmani et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,3-dimethyl-6-(2-piperazin-1-ylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O2/c1-17-12-11(13(21)18(2)14(17)22)9-20(10-16-12)8-7-19-5-3-15-4-6-19/h15-16H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERKQRIVWKEKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CN(CN2)CCN3CCNCC3)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-6-(2-piperazinoethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]benzenesulfonamide](/img/structure/B5506731.png)

![4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5506751.png)
![N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506755.png)
![N-[1-(2,4-dimethylphenyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5506765.png)
![(1S*,5R*)-3-[(8-methoxy-2H-chromen-3-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5506768.png)

![4-ethoxy-N-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5506774.png)

![3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5506781.png)
![2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5506783.png)


![4-benzyl-N-[(5-bromo-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5506822.png)